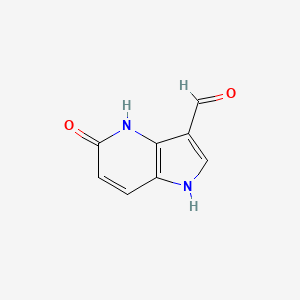

5-Hydroxy-4-azaindole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of heterocyclic aldehydes can be complex, involving multiple steps and various reagents. In the first paper, a novel synthesis method for 3,5-disubstituted-4-aminothiophene-2-carbaldehyde is described, which involves a domino reaction between vinyl azides and 1,4-dithiane-2,5-diol. This method is noted for its efficiency and eco-friendliness, suggesting that similar methods could potentially be applied to the synthesis of 5-Hydroxy-4-azaindole-3-carbaldehyde .

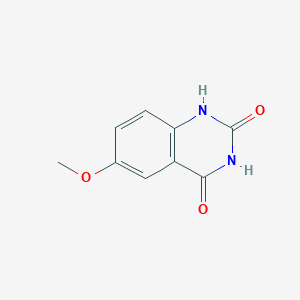

Molecular Structure Analysis

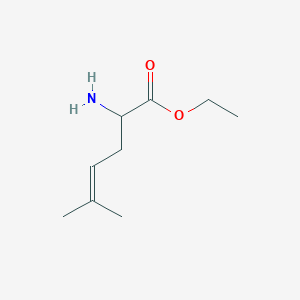

While the molecular structure of this compound is not directly analyzed in the papers, the structure of related compounds, such as the 4-hydroxypipecolic acid derivatives mentioned in the second paper, involves a bicyclic beta-lactam structure. These structures are synthesized from a common precursor, 3-azido-4-oxoazetidine-2-carbaldehyde, which suggests that the molecular structure of this compound could also be complex and might involve multiple ring systems .

Chemical Reactions Analysis

The papers do not provide specific reactions for this compound, but they do describe reactions for similar compounds. For instance, the synthesis of 4-hydroxypipecolic acid derivatives involves intramolecular reductive amination or allenic hydroamination reactions. These reactions are highly stereocontrolled and regioselective, which could be relevant when considering the chemical reactions that this compound might undergo .

Physical and Chemical Properties Analysis

Scientific Research Applications

Bioactive Marker and Pathophysiological Processes

5-Hydroxy-4-azaindole-3-carbaldehyde is structurally related to 4-hydroxynonenal (HNE), a bioactive marker extensively studied for its involvement in pathophysiological processes. HNE has evolved from being recognized merely as a toxic product of lipid peroxidation to a reliable marker of oxidative stress and a causative agent in several diseases, including Alzheimer's. It's also considered a growth-modulating factor and a signaling molecule, highlighting its significance in linking genomics and proteomics (Žarković, 2003).

Kinase Inhibitors and Drug Discovery

Azaindole derivatives, such as this compound, play a crucial role in the realm of kinase inhibitors, contributing significantly to drug discovery and innovation. The variety of protein kinases targeted and the emergence of molecules from medicinal chemistry and Fragment-Based Drug Discovery (FBDD) programs underline the versatility of azaindole derivatives. The insights from X-ray crystallography data for these compounds offer valuable structural information for designing more potent and selective inhibitors (Mérour et al., 2014).

Biomolecule Immobilization and Cell Colonization

The compound's aldehyde group can be pivotal in fabricating polymeric surfaces and thin plasma polymer coatings containing reactive chemical groups. These groups are instrumental for the covalent immobilization of biomolecules or polymers that facilitate bio-specific interfacial responses. This characteristic makes this compound relevant in various bio-interface applications, including cell colonization assays and protein immobilization onto surfaces, showing its potential in biomedical engineering and cell biology (Siow et al., 2006).

Pyrrolopyridine Derivatives and Therapeutic Effects

The structural similarity of this compound to pyrrolopyridine or azaindoles, which are known as biologically-active molecules, primarily anticancer agents, highlights its potential in therapeutic applications. The mimicking of the purine ring of the ATP molecule by the pyrrolopyridine scaffold allows these derivatives to act as kinase inhibitors, treating cancer and other diseases (El-Gamal & Anbar, 2017).

Future Directions

The future directions for the use of 5-Hydroxy-4-azaindole-3-carbaldehyde could involve its incorporation into bioactive molecules, especially at the later stages of synthesis, to reveal bioactivities by expanding the chemical space toward unexplored biological applications via skeletal functionalization . This compound represents a novel class of nitrogen heterocyclic compound with potential applications in various fields of research.

Mechanism of Action

Target of Action

It is known that the azaindole chemical scaffold, to which this compound belongs, is represented in many biologically active natural products and synthetic derivatives . These compounds have yielded several therapeutic agents for a variety of diseases .

Mode of Action

It’s worth noting that azaindoles, in general, have interesting biochemical and biophysical properties . These properties have led numerous investigators to design and implement novel synthetic methods for azaindole core units, which have been used to produce a number of diversely substituted azaindoles, including bioactive natural products, key intermediates, and drug candidates .

Biochemical Pathways

It is known that derivatives of indole-3-carbaldehyde, a similar compound, are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . These derivatives play an important role in pathogen defense in cruciferous plants .

Result of Action

It’s worth noting that azaindoles, in general, have yielded several therapeutic agents for a variety of diseases , suggesting that they may have significant biological effects.

Action Environment

It’s known that the biosynthesis of similar compounds, such as indole-3-carbaldehyde derivatives, can be influenced by environmental factors such as silver nitrate treatment .

properties

IUPAC Name |

5-oxo-1,4-dihydropyrrolo[3,2-b]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-4-5-3-9-6-1-2-7(12)10-8(5)6/h1-4,9H,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNMCDFZDRNVMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C1NC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440280 |

Source

|

| Record name | 5-HYDROXY-4-AZAINDOLE-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1027068-77-4 |

Source

|

| Record name | 5-HYDROXY-4-AZAINDOLE-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-Phenylethyl)piperidin-4-yl]methanol](/img/structure/B1336640.png)

![[(2R,3S,4R,5R,6R)-5-Acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B1336653.png)